![molecular formula C14H17NO3 B2561452 1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1706439-43-1](/img/structure/B2561452.png)
1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[4-(Propionylamino)phenyl]-1-cyclobutanecarboxylic acid” is a chemical compound. However, there is limited information available about this specific compound1. It is similar to “1-(4-Amino-phenyl)-cyclobutanecarboxylic acid”, which has a molecular weight of 191.232.
Synthesis Analysis
The synthesis of this compound is not well-documented in the literature. However, the synthesis of similar compounds often involves complex organic reactions3. For instance, the synthesis of compounds with a benzothiazepin scaffold was achieved through a joint experimental and computational effort3.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. However, similar compounds have been involved in reactions such as protodeboronation of alkyl boronic esters5.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the literature. However, similar compounds such as “1-(4-Amino-phenyl)-cyclobutanecarboxylic acid” are off-white solids2.
Applications De Recherche Scientifique
Structure and Conformation Analysis
Research on structurally similar compounds such as cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid has been conducted to determine their structure and conformation. X-ray diffraction methods revealed the puckered nature of the cyclobutane ring and the influence of substituents on bond lengths, providing foundational knowledge for understanding the physical and chemical behavior of cyclobutane derivatives in various environments (Reisner et al., 1983).
Photodimerization Studies
The photodimerization behaviors of certain benzoic acids and their esters, including the formation of cyclobutane derivatives through a topochemical process, have been extensively studied. These findings highlight the potential of cyclobutane-containing compounds in photoreactive applications, offering pathways to novel materials and chemical synthesis strategies (Hasegawa et al., 1985).
Polymerization and Material Science
Cyclobutane derivatives have shown significant promise in polymer science. The synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, for example, have demonstrated that these compounds can be polymerized under various conditions to produce materials with high molecular weights and excellent thermal stability. This suggests applications in creating new polymer materials with specific mechanical and thermal properties (Drujon et al., 1993).
Synthesis of Amino Acid Derivatives
The synthesis of aromatic amino acid derivatives with conformational restrictions has been explored for their application in NMR labeling and peptide research. These derivatives are synthesized through multi-step processes and have been incorporated into peptides without disrupting their conformation, illustrating their utility in biochemical studies and drug design (Tkachenko et al., 2014).
Advances in Organic Synthesis
Research on cyclobutane-containing compounds has also advanced synthetic methodologies, enabling the selective synthesis of complex molecules. This includes the development of reactions that form cyclobutane rings, which are crucial for constructing molecules with potential pharmacological activity or for studying biological mechanisms (Gauzy et al., 2004).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented in the literature. However, similar compounds such as phenol are considered hazardous and can cause harm if swallowed7.
Orientations Futures
The future directions for the study and application of this compound are not well-documented in the literature. However, similar compounds are being studied for their potential applications in various fields89.
Propriétés
IUPAC Name |
1-[4-(propanoylamino)phenyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-12(16)15-11-6-4-10(5-7-11)14(13(17)18)8-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQWGPZERWVXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Propanamidophenyl)cyclobutane-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,5-Dimethylpiperidin-1-yl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2561369.png)
![{4-[(4-methoxybenzyl)amino]-1-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanol](/img/structure/B2561370.png)
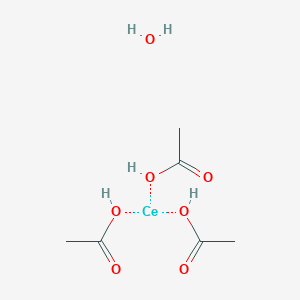
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2561376.png)
amino}-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2561377.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)butyramide](/img/structure/B2561378.png)
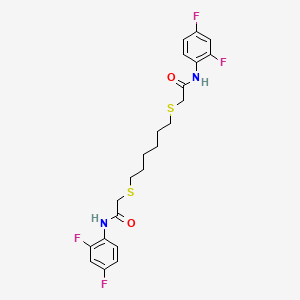
![4-amino-N-cyclohexylpyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B2561382.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-4-[1-(methylsulfanyl)-2-nitrovinyl]piperazine](/img/structure/B2561383.png)
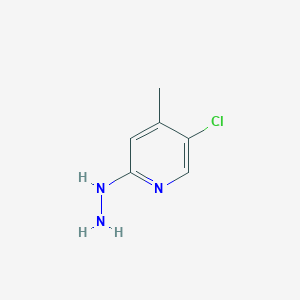
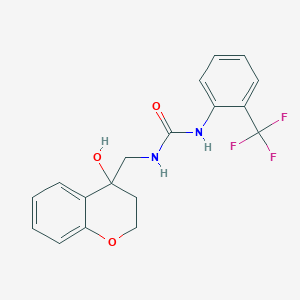
![4-[(3-chloro-4-ethoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2561389.png)
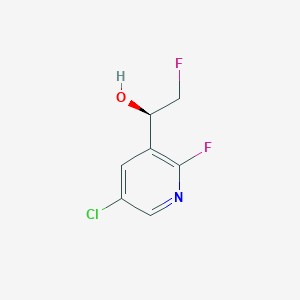
![3,3-diphenyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B2561392.png)